Laurotetanine

Vue d'ensemble

Description

Laurotetanine is a naturally occurring isoquinoline alkaloid predominantly found in the roots of the plant Litsea cubeba (Lour.) Pers. This compound is known for its diverse pharmacological properties, including anti-asthmatic, anti-inflammatory, and vasorelaxing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Laurotetanine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Litsea cubeba using solvents like chloroform. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: High-speed counter-current chromatography is a notable industrial method for preparing high-purity this compound. This technique involves preparing a solvent system and using it to separate this compound from other compounds in the extract .

Analyse Des Réactions Chimiques

Types of Reactions: Laurotetanine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .

Applications De Recherche Scientifique

Anti-Asthmatic Effects

Mechanism of Action

Recent studies have demonstrated that laurotetanine possesses significant anti-asthmatic properties. In a controlled study involving asthmatic rats, this compound was shown to suppress immunoglobulin E (IgE) and histamine levels in serum, which are critical biomarkers for allergic responses. The treatment led to a notable decrease in pro-inflammatory cytokines such as interleukin-4, interleukin-6, and interleukin-13 while increasing interferon-gamma levels, indicating a shift towards a more regulated immune response .

Key Findings

- Dosage: Effective doses ranged from 20 to 60 mg/kg.

- Biomarker Regulation: Significant reductions in IgE and histamine were observed (p < 0.01).

- Inflammatory Pathways: this compound down-regulated MUC5AC expression in lung tissues while up-regulating NF-kB and IκB pathways, suggesting a complex interaction with inflammatory signaling mechanisms .

Analgesic and Anti-Inflammatory Properties

Research Overview

this compound has also been investigated for its analgesic and anti-inflammatory effects. In vivo studies using Swiss albino mice indicated that this compound exhibited significant pain relief and reduced inflammation when administered at specific dosages .

Data Summary

| Dosage (mg/kg) | Paw Edema Reduction (mm) | Statistical Significance |

|---|---|---|

| 250 | 1.51 | P < 0.05 |

| 500 | 1.47 | P < 0.01 |

| Control (saline) | 1.78 | - |

The results indicated that this compound significantly reduced paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Antipyretic Activity

Experimental Findings

In addition to its analgesic and anti-inflammatory properties, this compound demonstrated antipyretic effects in animal models. The administration of this compound resulted in a marked decrease in body temperature following pyretic challenges .

Effectiveness Table

| Treatment Group | Body Temperature (°C) | Statistical Significance |

|---|---|---|

| This compound (500) | 32.78 | P < 0.001 |

| Control | 33.32 | - |

This data suggests that this compound could be developed further for use in managing fever-related conditions.

Case Studies

Several case studies have documented the efficacy of this compound across various applications:

- Asthma Management: A study highlighted the potential of this compound as a therapeutic agent for allergic asthma by demonstrating its ability to modulate key inflammatory markers .

- Pain Relief: Research involving animal models indicated that this compound could serve as an effective analgesic, comparable to traditional pain relievers like ketorolac .

- Fever Reduction: The compound's ability to lower elevated body temperature in induced pyrexia models suggests its utility in treating febrile conditions .

Mécanisme D'action

Laurotetanine is part of the aporphine alkaloid family, which includes compounds like boldine and N-methylthis compound. Compared to these similar compounds, this compound has unique anti-asthmatic and vasorelaxing properties .

Comparaison Avec Des Composés Similaires

Boldine: Known for its antioxidant and anti-inflammatory properties.

N-methyllaurotetanine: Shares structural similarities with this compound but has distinct pharmacological effects.

This compound’s unique combination of pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Laurotetanine, a phenolic aporphine alkaloid, has garnered interest due to its potential biological activities. This compound is primarily isolated from various plant species, particularly within the Lauraceae family. The following sections will detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

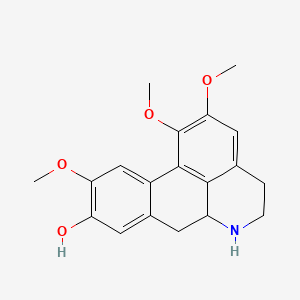

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzylisoquinoline framework. This structure is significant as it influences the compound's interaction with biological systems.

Chemical Structure

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

2. Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- DPPH Radical Scavenging Activity : IC₅₀ = 45 µg/mL

- ABTS Radical Scavenging Activity : IC₅₀ = 50 µg/mL

3. Anticancer Potential

This compound has been studied for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of cell migration |

4. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. Studies indicate that it modulates inflammatory cytokines and pathways.

- In Vivo Study : Administration of this compound at doses of 50 mg/kg significantly reduced paw edema in carrageenan-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It affects key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Induction of Apoptosis : this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted by Uzor Philip F. evaluated the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that this compound significantly inhibited cell growth and induced apoptosis through the activation of the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Natural Products assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that this compound displayed effective antibacterial activity, suggesting its potential use in treating infections caused by resistant pathogens .

Propriétés

Numéro CAS |

128-76-7 |

|---|---|

Formule moléculaire |

C19H21NO4 |

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |

Clé InChI |

GVVXPMORGFYVOO-ZDUSSCGKSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

SMILES isomérique |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

SMILES canonique |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Apparence |

Solid powder |

melting_point |

125°C |

Key on ui other cas no. |

128-76-7 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Laurotetanine; NSC 106610; NSC-106610; NSC106610; Laurotetanin; Litsoeine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.